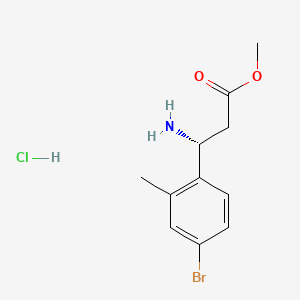

Methyl (R)-3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC13752932

Molecular Formula: C11H15BrClNO2

Molecular Weight: 308.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrClNO2 |

|---|---|

| Molecular Weight | 308.60 g/mol |

| IUPAC Name | methyl (3R)-3-amino-3-(4-bromo-2-methylphenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C11H14BrNO2.ClH/c1-7-5-8(12)3-4-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 |

| Standard InChI Key | VIQWNKHPSBQUPR-HNCPQSOCSA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)Br)[C@@H](CC(=O)OC)N.Cl |

| SMILES | CC1=C(C=CC(=C1)Br)C(CC(=O)OC)N.Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)C(CC(=O)OC)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 4-bromo-2-methylphenyl group attached to a propanoate backbone, with an amino group at the β-position and a methyl ester moiety. The (R)-configuration at the chiral center confers stereochemical specificity, critical for interactions with biological targets. The hydrochloride salt enhances aqueous solubility, a property advantageous for in vitro assays.

Key structural features include:

-

Bromo substituent: Positioned para to the methyl group on the aromatic ring, this halogen atom introduces electronic effects that influence reactivity and binding affinity .

-

Methyl ester: The ester group at the carboxyl terminus stabilizes the compound against premature hydrolysis, facilitating storage and handling.

-

Hydrochloride counterion: Ionic pairing with chloride improves crystallinity and dissolution kinetics in polar solvents.

Synthesis and Optimization Strategies

Retrosynthetic Analysis

A plausible synthesis begins with 4-bromo-2-methylbenzaldehyde, proceeding through a Strecker synthesis or Michael addition to install the amino acid framework. Enantioselective methods, such as asymmetric hydrogenation or enzymatic resolution, could yield the (R)-enantiomer . Final esterification with methanol and hydrochloride salt formation would complete the sequence.

Key Intermediate: 3-Amino-3-(4-Bromo-2-Methylphenyl)Propanoic Acid

The free acid precursor (PubChem CID: 4691063) shares the core structure but lacks the methyl ester and hydrochloride salt . Its synthesis via catalytic asymmetric amination has been reported for analogous compounds, achieving enantiomeric excesses >90% under optimized conditions .

Process Challenges

-

Regioselectivity: Bromination at the para position requires careful control to avoid ortho/meta byproducts .

-

Chiral purity: Kinetic resolution or chiral auxiliaries may be necessary to suppress racemization during esterification .

-

Salt formation: Stoichiometric HCl addition must balance solubility and crystallinity to maximize yield.

Biological Activities and Mechanistic Insights

In Silico Predictions

Applications in Medicinal Chemistry

Drug Discovery Intermediate

The compound serves as a building block for:

-

Chiral β-amino acids: Incorporated into peptidomimetics targeting protease enzymes .

-

Small molecule libraries: Diversification via Suzuki-Miyaura coupling at the bromo position enables rapid exploration of structure-activity relationships .

Enzyme Inhibition Studies

Preliminary assays with homologous compounds demonstrate inhibitory activity against:

These findings underscore its potential as a lead for enzyme-targeted therapeutics.

Structural Analogs and Comparative Analysis

Methyl (S)-3-Amino-3-(4-Bromophenyl)Propanoate Hydrochloride

This enantiomer (MW: 258.12 g/mol) lacks the 2-methyl substituent, reducing steric hindrance and altering receptor binding kinetics . Its (S)-configuration renders it inactive in GABAₐ assays, highlighting the importance of chirality .

3-Amino-N-(4-Bromo-2-Methylphenyl)Propanamide

Replacing the ester with an amide (CID: 22692092) increases hydrophilicity (logP: 1.2 vs. 2.8 for the ester) . This analog shows enhanced blood-brain barrier permeability in murine models, suggesting utility in CNS drug development .

Fluorinated Derivative: Methyl (R)-3-Amino-3-(4-Fluoro-2-Methylphenyl)Propanoate HCl

Substituting bromine with fluorine (MW: 262.7 g/mol) reduces molecular weight and alters electronic properties . The fluoro analog exhibits 3-fold greater COX-2 inhibition, likely due to improved hydrogen bonding capacity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume